molecular formula C8H12BN3O3 B13542304 (R)-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

(R)-(2-(3-Hydroxypyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B13542304
M. Wt: 209.01 g/mol
InChI Key: QTDOIMXMJGTEEU-SSDOTTSWSA-N
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Description

{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a pyrimidine ring substituted with a boronic acid group and a hydroxypyrrolidine moiety, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Attachment of the Hydroxypyrrolidine Moiety: The hydroxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine ring.

Industrial Production Methods

Industrial production of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.

    Oxidation: The hydroxypyrrolidine moiety can undergo oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

    Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Ketones or aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery, particularly in the design of protease inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of {2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid in chemical reactions often involves the formation of a transient complex with a catalyst or reagent. For example, in Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The hydroxypyrrolidine moiety can participate in hydrogen bonding or other interactions that stabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki–Miyaura coupling.

    Pyrimidinylboronic Acids: Compounds with similar pyrimidine rings but different substituents.

    Hydroxypyrrolidine Derivatives: Compounds with similar hydroxypyrrolidine moieties but different core structures.

Uniqueness

{2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl}boronic acid is unique due to the combination of its boronic acid group, pyrimidine ring, and hydroxypyrrolidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C8H12BN3O3

Molecular Weight

209.01 g/mol

IUPAC Name

[2-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H12BN3O3/c13-7-1-2-12(5-7)8-10-3-6(4-11-8)9(14)15/h3-4,7,13-15H,1-2,5H2/t7-/m1/s1

InChI Key

QTDOIMXMJGTEEU-SSDOTTSWSA-N

Isomeric SMILES

B(C1=CN=C(N=C1)N2CC[C@H](C2)O)(O)O

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC(C2)O)(O)O

Origin of Product

United States

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